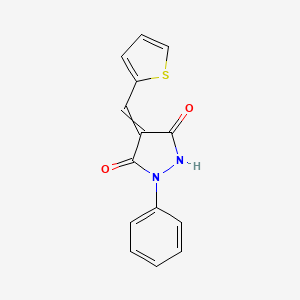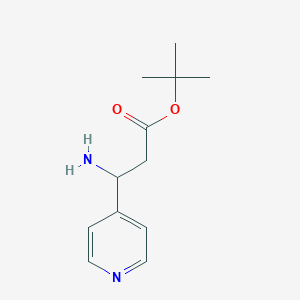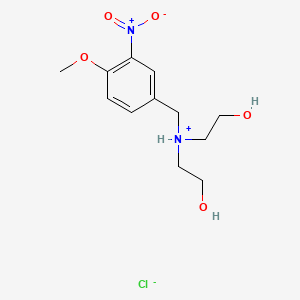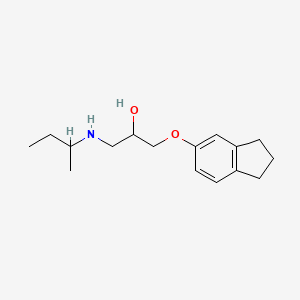
1-(Sec-butylamino)-3-(2,3-dihydro-1H-inden-5-yloxy)propan-2-OL
Übersicht
Beschreibung
1-(Sec-butylamino)-3-(2,3-dihydro-1H-inden-5-yloxy)propan-2-OL is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is commonly referred to as Indacaterol or ONO- 5129, and it belongs to the class of β2-adrenoceptor agonists.
Wirkmechanismus
Indacaterol binds to the β2-adrenoceptors present in the smooth muscles of the airways, leading to the activation of adenylate cyclase. This activation results in the production of cyclic adenosine monophosphate (cAMP), which leads to the relaxation of the smooth muscles of the airways. The relaxation of the airways leads to improved breathing and reduced symptoms of respiratory diseases.
Biochemische Und Physiologische Effekte
Indacaterol has been found to have several biochemical and physiological effects. It has been found to be a potent and selective β2-adrenoceptor agonist, which leads to the relaxation of the smooth muscles of the airways. Indacaterol has also been found to have a long duration of action, which makes it an attractive option for the treatment of respiratory diseases. It has been found to have a rapid onset of action, which leads to quick relief of symptoms.
Vorteile Und Einschränkungen Für Laborexperimente
Indacaterol has several advantages for lab experiments. It has been found to be a potent and selective β2-adrenoceptor agonist, which makes it a useful tool for studying the role of β2-adrenoceptors in respiratory diseases. Indacaterol has also been found to have a long duration of action, which makes it useful for studying the duration of the effects of β2-adrenoceptor agonists. However, Indacaterol has some limitations for lab experiments. It is a complex molecule, which makes its synthesis and purification challenging. It is also expensive, which limits its use in some experiments.
Zukünftige Richtungen
There are several future directions for research on Indacaterol. One direction is to study the effects of Indacaterol on other diseases such as heart failure and hypertension. Another direction is to study the potential use of Indacaterol in combination with other drugs for the treatment of respiratory diseases. Additionally, there is a need for further research on the synthesis and purification of Indacaterol to make it more accessible for lab experiments.
Conclusion:
In conclusion, Indacaterol is a chemical compound that has gained attention in the scientific community due to its potential applications in research. It is a potent and selective β2-adrenoceptor agonist that has been extensively studied for its potential applications in the treatment of respiratory diseases such as COPD and asthma. Indacaterol has several advantages for lab experiments, but it also has some limitations. There are several future directions for research on Indacaterol, including studying its effects on other diseases and improving its synthesis and purification.
Wissenschaftliche Forschungsanwendungen
Indacaterol has been extensively studied for its potential applications in the treatment of respiratory diseases such as chronic obstructive pulmonary disease (COPD) and asthma. It has been found to be a potent and selective β2-adrenoceptor agonist, which can help in the relaxation of the smooth muscles of the airways, leading to improved breathing. Indacaterol has also been studied for its potential applications in the treatment of other diseases such as heart failure and hypertension.
Eigenschaften
IUPAC Name |
1-(butan-2-ylamino)-3-(2,3-dihydro-1H-inden-5-yloxy)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2/c1-3-12(2)17-10-15(18)11-19-16-8-7-13-5-4-6-14(13)9-16/h7-9,12,15,17-18H,3-6,10-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAOWVIDVMXHSEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCC(COC1=CC2=C(CCC2)C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40407594 | |
| Record name | 1-[(Butan-2-yl)amino]-3-[(2,3-dihydro-1H-inden-5-yl)oxy]propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40407594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Sec-butylamino)-3-(2,3-dihydro-1H-inden-5-yloxy)propan-2-OL | |
CAS RN |
792182-08-2 | |
| Record name | 1-[(Butan-2-yl)amino]-3-[(2,3-dihydro-1H-inden-5-yl)oxy]propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40407594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-hydroxy-2,3-dihydro-1H-pyrazolo[1,2-b]phthalazine-5,10-dione](/img/structure/B1660497.png)

![1,3,7-Trimethylpyrimido[4,5-b]quinoline-2,4-dione](/img/structure/B1660499.png)
![Methyl 3-amino-2-[(3-fluorophenyl)methyl]propanoate](/img/structure/B1660500.png)
![5-Butyl[1,2,4]triazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B1660502.png)
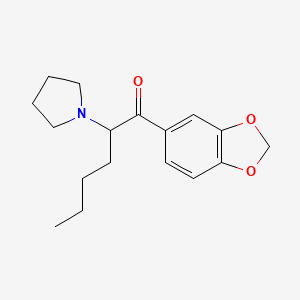
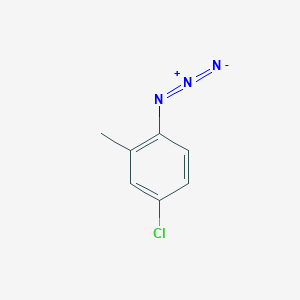
![2-[2-(4-Benzylpiperazin-1-yl)ethyl]guanidine](/img/structure/B1660507.png)
![N-Phenyl-N'-[2-(pyrrolidin-1-yl)ethyl]urea](/img/structure/B1660508.png)
